molecular formula C13H28O B128223 Isotridecanol CAS No. 85763-57-1

Isotridecanol

Cat. No.: B128223
CAS No.: 85763-57-1
M. Wt: 200.36 g/mol
InChI Key: XUJLWPFSUCHPQL-UHFFFAOYSA-N
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Description

Isotridecanol, also known as 11-methyldodecan-1-ol, is a branched-chain fatty alcohol with the chemical formula C13H28O. It is a clear, high-boiling, oily liquid with a faint, characteristic odor. This compound is miscible with most common organic solvents but is practically insoluble in water . This compound is widely used in various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Isotridecanol, also known as 11-Methyldodecanol, is a mixture of isomeric alcohols with a high molecular mass . It primarily targets enzymes with thiols at their active sites . The compound’s interaction with these enzymes is the key to its biocidal activity .

Mode of Action

The antimicrobial activity of this compound is attributed to its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that this compound forms mixed disulfides upon treatment with such species . This interaction with its targets leads to changes that result in its biocidal activity .

Biochemical Pathways

These enzymes play crucial roles in various metabolic pathways, and their inhibition can disrupt normal cellular functions .

Pharmacokinetics

It’s known that this compound is a high-boiling, oily liquid that is miscible with most common organic solvents but is practically insoluble in water . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by these characteristics.

Result of Action

The primary result of this compound’s action is its biocidal activity. By inhibiting enzymes with thiols at their active sites, this compound can disrupt essential cellular processes, leading to the death of the microorganisms . It’s important to note that while this compound is effective as a biocide, it can also cause skin irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility characteristics can affect its distribution in the environment and its interaction with microorganisms . Furthermore, this compound is known to be very toxic to aquatic life, indicating that its environmental impact should be carefully considered .

Biochemical Analysis

Biochemical Properties

Isotridecanol plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with fatty acid synthase, an enzyme complex involved in the synthesis of fatty acids . This compound can act as a substrate for this enzyme, leading to the formation of long-chain fatty acids. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which is involved in fatty acid metabolism . These interactions highlight the importance of this compound in regulating lipid metabolism.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of protein kinase C, a key enzyme in cell signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism. Furthermore, this compound has been shown to affect the expression of genes involved in lipid metabolism, leading to changes in the levels of various lipids within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. At the molecular level, this compound can bind to specific proteins and enzymes, leading to changes in their activity. For example, this compound can bind to the active site of acetyl-CoA carboxylase, inhibiting its activity and thereby reducing the synthesis of fatty acids . Additionally, this compound can interact with transcription factors, leading to changes in gene expression . These interactions highlight the complex molecular mechanisms through which this compound exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to the oxidation of this compound, resulting in the formation of degradation products . These degradation products can have different effects on cellular function compared to the parent compound. Additionally, long-term studies have shown that this compound can have cumulative effects on cellular metabolism, leading to changes in lipid levels and gene expression over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can even have beneficial effects on lipid metabolism . At high doses, this compound can cause adverse effects, such as liver toxicity and alterations in lipid levels . These dose-dependent effects highlight the importance of carefully controlling the dosage of this compound in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid synthesis and degradation. It can be metabolized by fatty acid synthase to form long-chain fatty acids . Additionally, this compound can be oxidized by alcohol dehydrogenase to form the corresponding aldehyde, which can then be further metabolized by aldehyde dehydrogenase to form a carboxylic acid . These metabolic pathways highlight the role of this compound in lipid metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, such as fatty acid transport proteins . Once inside the cell, this compound can bind to intracellular proteins, such as fatty acid-binding proteins, which facilitate its transport to different cellular compartments . This transport and distribution are crucial for the proper functioning of this compound in cellular metabolism.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects. It has been shown to localize to the endoplasmic reticulum, where it is involved in the synthesis of lipids . Additionally, this compound can be found in lipid droplets, where it is stored for future use . The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications, which direct it to the appropriate compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isotridecanol can be synthesized through the hydroformylation (oxo synthesis) of a C12-olefin mixture, followed by hydrogenation. The process involves the trimerization of n-butene to form the C12-olefin, which is then hydroformylated with carbon monoxide and hydrogen to produce an isomeric mixture of primary isotridecyl alcohols . The reaction typically uses a rhodium catalyst and operates under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is produced by the oxo process, which involves the hydroformylation of olefins followed by hydrogenation. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Isotridecanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isotridecanol has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: this compound’s branched structure provides it with unique properties, such as lower melting points and higher solubility in organic solvents compared to its straight-chain counterparts. This makes it particularly useful in applications requiring specific solubility and stability characteristics .

Properties

IUPAC Name

11-methyldodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJLWPFSUCHPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058676
Record name 11-Methyldodecanol
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Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Isotridecanol
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CAS No.

85763-57-1, 27458-92-0, 68526-86-3
Record name 11-Methyldodecanol
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Record name Isotridecyl alcohol
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Record name Alcohols, C11-14-iso-, C13-rich
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Record name 11-Methyldodecanol
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Record name Isotridecanol
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Record name 11-Methyldodecanol
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Record name Isotridecan-1-ol
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Record name 11-methyldodecanol
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Synthesis routes and methods

Procedure details

A process for the preparation of solid active-ingredient concentrates, which comprises preparing a spray solution from sodium cumenesulphonate, methylhydroxyethylcellulose and water which is sprayed onto a mixture of magnesium perphthalate powder and sodium alkylbenzoate powder in a fluidized-bed drier at an air intake temperature of from about 60 to 80° C., and coating the granules formed with a melt of isotridecanol ethoxylate.
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methylhydroxyethylcellulose
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sodium alkylbenzoate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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